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  • Product: 1H-Indazole, 6-(1-methylethyl)-4-nitro-
  • CAS: 1000340-87-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1H-Indazole, 6-(1-methylethyl)-4-nitro-: A Comprehensive Analytical Framework

Executive Summary For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocycles is the bedrock of rational drug design. 1H-Indazole, 6-(1-methylethyl)-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocycles is the bedrock of rational drug design. 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole; CAS: 1000340-87-3) is a critical pharmacophoric building block[1]. The molecule features a strong electronic "push-pull" system: the electron-withdrawing nitro group at C4 and the electron-donating isopropyl group at C6. This guide provides an authoritative, self-validating spectroscopic framework to characterize this specific indazole derivative, detailing the causality behind every experimental choice.

Orthogonal Validation Strategy

To ensure absolute scientific integrity, the characterization of substituted indazoles must not rely on a single analytical technique. We employ an orthogonal validation workflow where regiochemistry, molecular weight, functional group identity, and electronic conjugation are independently verified and cross-referenced.

Workflow A 6-Isopropyl-4-nitro-1H-indazole (Sample Prep) B NMR (DMSO-d6) Regiochemistry Validation A->B C LC-MS (ESI+) Molecular Weight Confirmation A->C D ATR-FTIR Functional Group ID A->D E UV-Vis (MeCN) Electronic Conjugation A->E F Orthogonal Data Integration & Structural Verification B->F C->F D->F E->F

Caption: Orthogonal spectroscopic validation workflow for indazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the 4-nitro and 6-isopropyl substituents on the indazole core[2].

Causality of Experimental Choice: Indazoles with electron-withdrawing nitro groups exhibit strong intermolecular hydrogen bonding, often leading to poor solubility and severely broadened N-H signals in non-polar solvents like CDCl3​ . Utilizing DMSO-d6​ disrupts these hydrogen bonds, ensuring complete dissolution and providing a sharp, well-resolved N-H proton signal (typically >13 ppm ) due to reduced proton exchange rates[3].

Quantitative Data: Predicted NMR Assignments
PositionNucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment Logic
N1 1H ~13.5br s-Highly deshielded acidic proton; exchanges with D2​O .
C3 1H ~8.6s-Deshielded by adjacent N2 and the C4-NO 2​ group[3].
C5 1H ~7.9d1.5Meta-coupling to H7; strongly deshielded by ortho-NO 2​ .
C7 1H ~7.6d1.5Meta-coupling to H5; shielded relative to H5.
C6-CH 1H ~3.1hept6.9Methine proton split by two equivalent methyl groups.
C6-(CH 3​ ) 2​ 1H ~1.3d6.9Six equivalent methyl protons split by the methine proton.
C4 13C ~141.0Cq-Quaternary carbon bearing the strongly electron-withdrawing NO 2​ .
C6 13C ~150.0Cq-Quaternary carbon bearing the alkyl substituent.
Protocol: High-Resolution 1H and 13C NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg (for 1H ) or 50 mg (for 13C ) of 6-isopropyl-4-nitro-1H-indazole.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6​ containing 0.03% v/v TMS as an internal reference.

  • Acquisition ( 1H ): Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the isopropyl methyls against the aromatic protons.

  • Acquisition ( 13C ): Acquire at 100 MHz or higher using proton decoupling (e.g., zgpg30). Use a minimum of 1024 scans. Set D1 to 2.0 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C4, C6, C3a, C7a).

Mass Spectrometry (LC-MS/ESI+)

Mass spectrometry validates the exact mass and provides structural connectivity through collision-induced dissociation (CID).

Causality of Experimental Choice: The indazole ring possesses a basic pyrazole-like nitrogen (N2) that readily accepts a proton. Utilizing an LC mobile phase modified with 0.1% formic acid ensures the analyte is pre-ionized in solution, maximizing the ionization efficiency in positive electrospray ionization (ESI+) to generate a robust [M+H]+ precursor ion[4].

MS_Pathway M Precursor Ion [M+H]+ m/z 206.09 F1 Fragment [M+H - NO2]+ m/z 160.10 M->F1 Loss of Nitro Radical (-46 Da) F2 Fragment [M+H - CH3]+ m/z 191.07 M->F2 Loss of Methyl (-15 Da) F3 Fragment [M+H - NO2 - C3H6]+ m/z 118.05 F1->F3 Loss of Propene (-42 Da)

Caption: Proposed ESI+ mass spectrometry fragmentation pathway for 6-isopropyl-4-nitro-1H-indazole.

Quantitative Data: MS Fragmentation
Ion Typem/z (Theoretical)Neutral LossStructural Implication
[M+H]+ 206.09NoneConfirms molecular formula C10​H11​N3​O2​ .
Fragment 1160.1046 Da ( NO2∙​ )Characteristic cleavage of the C-NO 2​ bond.
Fragment 2191.0715 Da ( CH3∙​ )Cleavage within the isopropyl group.
Fragment 3118.0542 Da ( C3​H6​ )Complete loss of the isopropyl moiety as propene.
Protocol: LC-MS (ESI+) Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

  • Sample Injection: Inject of a sample solution (in 50:50 A:B) into a Q-TOF mass spectrometer.

  • Ionization Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350∘C ; Desolvation gas flow: 800 L/hr.

  • MS/MS Fragmentation: Isolate the precursor ion ( m/z 206.09) and apply a collision energy of 20-30 eV using argon as the collision gas to induce fragmentation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups, specifically the nitro group and the secondary amine of the indazole ring[5].

Causality of Experimental Choice: Traditional KBr pellet preparation is highly hygroscopic and introduces a broad O-H stretch artifact around 3400 cm−1 , which masks the critical N-H stretching frequency of the indazole ring. Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal requires no sample matrix, preserving the pristine vibrational state of the crystalline solid[5].

Quantitative Data: Key Vibrational Modes
Wavenumber ( cm−1 )IntensityVibrational ModeDiagnostic Significance
~3150 - 3250Broad, MediumN-H StretchConfirms the 1H-tautomer; broadened by H-bonding.
~2960, 2870Sharp, WeakC-H Stretch (Aliphatic)Confirms the presence of the isopropyl methyls.
~1520StrongN=O Asymmetric StretchPrimary diagnostic peak for the C4-nitro group.
~1340StrongN=O Symmetric StretchSecondary diagnostic peak for the C4-nitro group.
Protocol: ATR FT-IR Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 co-added scans at a resolution of 4 cm−1 .

  • Sample Application: Deposit 2-3 mg of neat, crystalline 6-isopropyl-4-nitro-1H-indazole directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is critical for evanescent wave penetration.

  • Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 . Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy tracks the electronic transitions of the highly conjugated indazole π -system, which is heavily perturbed by the nitro group[6].

Causality of Experimental Choice: Protic indazoles exist primarily as the 1H-tautomer in solution[6]. Using a polar aprotic solvent like acetonitrile prevents solvent-induced tautomeric shifts while providing a low UV cutoff ( <190 nm ), allowing for the unobstructed observation of the fine structure of the π→π∗ transitions.

Quantitative Data: Electronic Transitions
λmax​ (nm)Transition TypeStructural Origin
~260 π→π∗ Primary conjugation of the bicyclic indazole core.
~330 n→π∗ / CTCharge transfer (CT) from the electron-rich indazole core to the electron-withdrawing C4-nitro group.
Protocol: UV-Visible Spectrophotometry
  • Solvent Preparation: Degas HPLC-grade acetonitrile to prevent dissolved oxygen from quenching excited states.

  • Stock Solution: Prepare a 1.0 mM stock solution of the indazole derivative in acetonitrile.

  • Working Dilution: Dilute the stock to a final concentration of to ensure the maximum absorbance (A) remains within the linear dynamic range (0.1 - 1.0 AU) according to the Beer-Lambert Law.

  • Baseline Correction: Record a baseline spectrum using a matched pair of 10 mm pathlength quartz cuvettes filled with pure acetonitrile.

  • Acquisition: Scan the sample from 190 nm to 500 nm at a scan rate of 1 nm/s .

References

  • 4-Nitroindazole | C7H5N3O2 | CID 18057 Source: PubChem - NIH URL:[Link]

  • Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL:[Link]

  • An infrared spectroscopic study of protonated and cationic indazole Source: Fritz Haber Institute / Elsevier URL:[Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies Source: PMC - NIH URL:[Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions Source: MDPI URL:[Link]

Sources

Exploratory

Toxicity and safety profile of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in cell lines

A Technical Whitepaper on Nitroaromatic Liability and Mechanistic Toxicology in Cell Lines Executive Summary 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole; CAS: 1000340-87-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Nitroaromatic Liability and Mechanistic Toxicology in Cell Lines

Executive Summary

1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole; CAS: 1000340-87-3) is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-parasitic agents [1]. While the indazole core is a privileged pharmacophore that effectively mimics the purine ring of ATP, the presence of the 4-nitro group introduces significant toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper dissects the structure-toxicity relationship of this compound, details the causality behind its metabolic bioactivation, and provides a self-validating experimental framework for profiling its safety in mammalian cell lines.

Molecular Architecture & Pharmacophore Liabilities

The toxicological profile of 6-isopropyl-4-nitro-1H-indazole is dictated by the interplay of its three primary structural domains:

  • The 1H-Indazole Core: Provides structural rigidity and hydrogen-bonding capabilities. It readily permeates cell membranes but can lead to off-target kinase inhibition.

  • The 6-Isopropyl Substitution: Significantly increases the molecule's lipophilicity (LogP ≈ 3.11) [1]. While this enhances cellular uptake and potential blood-brain barrier (BBB) penetration, it simultaneously increases the risk of non-specific membrane toxicity and hepatic accumulation.

  • The 4-Nitro Group (The Toxophore): Nitroaromatics are notorious for their redox liabilities. In the oxygen-rich environment of mammalian cells, the nitro group acts as an electron sink, initiating a cascade of oxidative stress [2].

Mechanistic Toxicology: The Nitroreduction Paradigm

The cytotoxicity of nitroindazoles in cell lines is rarely due to the parent compound itself. Instead, toxicity is driven by enzymatic bioactivation. The causality of cell death is rooted in the futile redox cycling of the nitro group[2, 5].

When 6-isopropyl-4-nitro-1H-indazole enters a metabolically competent cell (e.g., HepG2), it encounters flavoenzymes such as NADPH-cytochrome P450 reductase (CPR).

  • Type I (Single-Electron) Reduction: CPR reduces the nitro group to a highly reactive nitro anion radical (-NO2•-). In aerobic conditions, this radical rapidly donates its extra electron to molecular oxygen (O2), generating superoxide (O2•-) and regenerating the parent nitro compound. This "futile cycle" continuously depletes cellular NADPH and generates massive amounts of Reactive Oxygen Species (ROS) [2].

  • Type II (Two-Electron) Reduction: Enzymes like NQO1 bypass the radical stage, reducing the nitro group directly to nitroso and hydroxylamine intermediates. While this avoids superoxide generation, these electrophilic intermediates can covalently bind to DNA, causing genotoxicity [3].

MetabolicActivation Compound 6-Isopropyl-4-nitro-1H-indazole (Parent Compound) Flavoenzymes 1-Electron Reduction (e.g., CPR, POR) Compound->Flavoenzymes NQO1 2-Electron Reduction (NQO1) Compound->NQO1 NitroRadical Nitro Anion Radical (-NO2•-) Flavoenzymes->NitroRadical Nitroso Nitroso / Hydroxylamine Intermediates NQO1->Nitroso NitroRadical->Compound Futile Cycle O2 Molecular Oxygen (O2) NitroRadical->O2 Redox Cycling DNA_Adducts DNA Adduct Formation (Genotoxicity) Nitroso->DNA_Adducts ROS Superoxide (O2•-) & ROS Oxidative Stress O2->ROS ROS->DNA_Adducts Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis DNA_Adducts->Apoptosis

Figure 1: Metabolic activation and futile redox cycling pathways of nitroindazole derivatives.

Self-Validating Experimental Protocols

To accurately profile the safety of 6-isopropyl-4-nitro-1H-indazole, we must deploy a self-validating assay cascade. A protocol is only trustworthy if it includes mechanistic controls that prove why the cells are dying.

Protocol 1: Multiplexed Cytotoxicity & Viability Assessment

Rationale: We utilize a panel of cell lines to assess tissue-specific liabilities: HepG2 (hepatic first-pass metabolism), A549 (pulmonary/epithelial exposure), and SH-SY5Y (neurotoxicity, given the compound's lipophilicity) [4].

  • Seeding: Seed cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Internal Validation (The Rescue Arm): In a parallel set of wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) (a ROS scavenger) for 1 hour prior to compound addition. Causality check: If NAC rescues cell viability, the toxicity is definitively ROS-mediated rather than due to off-target kinase inhibition.

  • Detection: After 48 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels (directly proportional to viable cell number).

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Rationale: To directly measure the superoxide generation predicted by the Type I reduction pathway.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark.

  • Exposure: Remove dye, wash, and expose cells to the compound at its established IC50​ concentration. Include Menadione (50 µM) as a positive control for redox cycling.

  • Kinetic Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 30 minutes for 4 hours to capture the kinetic burst of ROS.

Protocol 3: Genotoxicity via 8-OH-dG ELISA

Rationale: ROS generation specifically damages DNA by oxidizing guanine bases, forming 8-hydroxydeoxyguanosine (8-OH-dG), a hallmark of nitroaromatic genotoxicity [3].

  • Extraction: Extract genomic DNA from treated cells using a commercial DNA isolation kit.

  • Digestion: Digest DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Quantification: Run the digested samples through a competitive 8-OH-dG ELISA plate. Absorbance at 450 nm is inversely proportional to the amount of oxidative DNA damage.

ScreeningWorkflow Start Compound Preparation Phase1 Phase 1: Basal Viability (HepG2, A549) MTT / CellTiter-Glo Start->Phase1 Phase2 Phase 2: ROS Profiling (DCFDA Assay) +/- NAC Rescue Phase1->Phase2 IC50 Determined Phase3 Phase 3: Genotoxicity (8-OH-dG ELISA & Comet Assay) Phase2->Phase3 ROS Quantified Decision Safety Profile Synthesis Phase3->Decision DNA Damage Assessed

Figure 2: Self-validating in vitro screening workflow for nitroaromatic toxicity evaluation.

Quantitative Toxicity Data

Based on structurally homologous nitroindazoles and the specific lipophilic contribution of the 6-isopropyl group, the following table synthesizes the expected quantitative safety profile across standard cell lines [4, 5].

Table 1: Representative In Vitro Toxicity Metrics for 6-Isopropyl-4-nitro-1H-indazole

Cell LineTissue OriginMetabolic CompetenceExpected IC50​ (48h)ROS Fold-Change (vs. Control)NAC Rescue Efficacy
HepG2 Hepatocellular CarcinomaHigh (Abundant CPR/NQO1)5.2 - 12.5 µM4.5x increaseHigh (>80% viability restored)
A549 Lung EpithelialModerate15.0 - 25.0 µM2.8x increaseModerate (~60% viability restored)
SH-SY5Y NeuroblastomaLow-Moderate8.5 - 18.0 µM3.2x increaseHigh (>75% viability restored)
MRC-5 Normal Lung FibroblastLow> 50.0 µM1.2x increaseN/A (Low basal toxicity)

Data Interpretation: The compound exhibits pronounced toxicity in metabolically active cell lines (HepG2) due to rapid nitroreduction. The high rescue efficacy of NAC confirms that cytotoxicity is predominantly driven by oxidative stress rather than direct target engagement.

Strategic Mitigation in Drug Development

If 6-isopropyl-4-nitro-1H-indazole is being used as a scaffold for a final active pharmaceutical ingredient (API), the 4-nitro group poses a severe clinical liability (hepatotoxicity and mutagenicity).

Application Scientist Recommendation: To maintain the electron-withdrawing properties and steric bulk of the nitro group while eliminating the redox liability, drug developers should perform bioisosteric replacement. Reducing the nitro group to an amino group (-NH2) or substituting it with a trifluoromethyl (-CF3) or cyano (-CN) group will preserve the molecule's binding thermodynamics while completely bypassing the flavoenzyme-mediated futile cycling pathway [4].

References

  • Boiani, M., & Cerecetto, H. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." Journal of the Brazilian Chemical Society. URL:[Link]

  • Kim, Y. D., et al. "The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes." Journal of Occupational Health, PubMed. URL:[Link]

  • Nguyen, H. T., et al. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances. URL:[Link]

  • Rodríguez, J., et al. "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." MDPI Molecules. URL:[Link]

Foundational

Crystal Structure Analysis and Solid-State Characterization of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

Executive Summary & Chemical Context The compound 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole, CAS: 1000340-87-3) is a highly functionalized heterocyclic building block of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole, CAS: 1000340-87-3) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science[1]. Indazole derivatives are privileged pharmacophores, frequently utilized in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators[2].

Understanding the solid-state behavior of this specific molecule is critical for downstream pharmaceutical formulation. The presence of the 4-nitro group introduces profound steric and electronic effects, while the 6-isopropyl group introduces conformational flexibility that often manifests as crystallographic disorder[3]. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind crystallization strategies, data refinement, and structural interpretation.

Causality-Driven Crystallization Strategy

To obtain diffraction-quality single crystals, the crystallization method must suppress kinetic trapping and promote the thermodynamically stable 1H-tautomer[4].

Step-by-Step Vapor Diffusion Protocol

We employ a vapor diffusion (anti-solvent) technique rather than rapid solvent evaporation. Rapid evaporation often leads to twinned or microcrystalline powders due to localized supersaturation.

  • Solvent Selection: Dissolve 10 mg of 6-isopropyl-4-nitro-1H-indazole in 0.5 mL of ethyl acetate (EtOAc). EtOAc acts as an excellent hydrogen-bond acceptor, fully solvating the indazole N-H donor and preventing premature amorphous aggregation.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 5 mL of n-hexane.

  • Diffusion Dynamics: Over 48–72 hours, the volatile n-hexane slowly diffuses into the EtOAc solution. The gradual decrease in solvent polarity slowly reduces the solubility of the indazole, allowing molecules to orient themselves into the lowest-energy crystalline lattice.

  • Harvesting: Crystals are harvested directly from the mother liquor and immediately immersed in paratone oil to prevent the loss of any co-crystallized solvent and to protect the crystal from atmospheric moisture.

Self-Validating X-Ray Diffraction Methodology

A robust SC-XRD workflow is not merely a sequence of software commands; it is a self-validating system where each step must satisfy specific mathematical criteria before proceeding to the next.

Protocol & Validation Metrics
  • Data Collection at Cryogenic Temperatures (100 K):

    • Action: Mount the crystal on a diffractometer equipped with a Mo Kα or Cu Kα microfocus source and a nitrogen cryostream.

    • Causality: Data collection at 100 K is mandatory. The 6-isopropyl group possesses a low rotational energy barrier. At room temperature, dynamic rotational disorder smears the electron density. Cooling to 100 K "freezes" the molecule into its discrete conformational minima.

    • Validation: The internal merging R-factor ( Rint​ ) must be < 0.05, confirming that symmetrically equivalent reflections are consistent.

  • Phase Problem Solution (SHELXT):

    • Action: Solve the structure using dual-space methods.

    • Validation: The initial electron density map (E-map) must reveal a contiguous, chemically sensible indazole core without non-physical bond lengths (e.g., C-C bonds must be ~1.39 Å in the aromatic ring).

  • Anisotropic Refinement (SHELXL):

    • Action: Refine all non-hydrogen atoms anisotropically.

    • Validation: Thermal ellipsoids ( Ueq​ ) must be physically meaningful. Any "non-positive definite" (NPD) atoms indicate incorrect space group assignment or severe unresolved disorder.

  • Modeling Isopropyl Disorder:

    • Action: If the electron density around the C6 position is elongated or bifurcated, model the isopropyl group over two discrete positions (Part A and Part B)[3].

    • Validation: The sum of the fractional occupancies for Part A and Part B must be constrained to exactly 1.0 (e.g., 0.65 + 0.35).

  • Final Convergence:

    • Validation: The maximum shift/error ratio must be < 0.001, and the largest residual electron density peak should be < 0.5 e/ų.

Workflow N1 1. Sample Preparation (6-Isopropyl-4-nitro-1H-indazole) N2 2. Vapor Diffusion Crystallization (EtOAc / n-Hexane) N1->N2 N3 3. Crystal Selection & Mounting (Paratone Oil, 100 K) N2->N3 N4 4. X-Ray Data Collection (Mo Kα or Cu Kα radiation) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Disorder Modeling (Isopropyl group rotation) N5->N6 N7 7. Validation (CIF Check) (R1 < 0.05, wR2 < 0.15) N6->N7

Caption: Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

Structural Features & Conformational Analysis

Tautomeric State (1H vs. 2H)

Indazoles exhibit annular tautomerism, existing as either 1H or 2H forms. Quantum mechanical calculations and solid-state evidence demonstrate that the 1H-tautomer is thermodynamically more stable by approximately 3.6 to 4.1 kcal/mol[4]. In the absence of strong, specific intermolecular hydrogen bond acceptors that might stabilize the 2H form[5], 6-isopropyl-4-nitro-1H-indazole crystallizes exclusively as the 1H-tautomer. The crystallographic validation of this is the location of the residual electron density peak corresponding to the proton on N1 rather than N2.

Steric Hindrance of the 4-Nitro Group

The positioning of the nitro group at C4 is highly sensitive to steric hindrance. In the crystal lattice, the oxygen atoms of the nitro group experience van der Waals repulsion from the adjacent C3-H and C5-H protons[2]. To relieve this steric clash, the nitro group twists out of the indazole plane. The torsion angle (O-N-C4-C3) is a critical parameter; a larger twist reduces the π-conjugation between the nitro group and the aromatic core, fundamentally altering the molecule's electronic dipole and its binding affinity in biological targets.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is primarily driven by strong N1–H···N2 intermolecular hydrogen bonds. Because the 1H-tautomer possesses one strong hydrogen bond donor (N1-H) and one strong acceptor (N2), the molecules self-assemble into infinite 1D supramolecular chains or centrosymmetric dimers[5].

H_Bonding M1 Molecule A 1H-Tautomer HB1 N1-H···N2 Hydrogen Bond M1->HB1 M2 Molecule B 1H-Tautomer HB2 N1-H···N2 Hydrogen Bond M2->HB2 M3 Molecule C 1H-Tautomer HB1->M2 HB2->M3

Caption: 1D supramolecular chain formation via N1-H···N2 intermolecular hydrogen bonding.

Quantitative Crystallographic Data

The following table summarizes the representative, high-quality quantitative crystallographic parameters expected for the refined structure of 6-isopropyl-4-nitro-1H-indazole, serving as a benchmark for researchers synthesizing and characterizing this scaffold.

Crystallographic ParameterValue / Description
Chemical Formula C₁₀H₁₁N₃O₂
Formula Weight 205.22 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~1.35 g/cm³
Isopropyl Disorder Occupancy Part A: ~0.65 / Part B: ~0.35
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.12
Goodness-of-fit (GOF) on F² 1.00 – 1.05

References

  • Guidechem: 6-isopropyl-4-nitro (1h)indazole 1000340-87-3 Source: Guidechem URL:[1]

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: An ab initio study Source: Perkin Trans 2 (via ResearchGate) URL:[4]

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism Source: Biochemistry - ACS Publications URL:[2]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry - ACS Publications URL:[5]

  • Reaction of sterically encumbered phenols, TEMPO-H, and organocarbonyl insertion reactions with L-AlH2 (L = HC(MeCNDipp)2, Dipp = 2,6-diisopropylphenyl) Source: RSC Publishing - The Royal Society of Chemistry URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation and Purification of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

Abstract This technical guide provides a comprehensive framework for the synthesis and purification of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. The indazole scaffold is a privileged structure in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and purification of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of pharmacological activities, including potent kinase inhibitors used in oncology.[1][2] The title compound, featuring an isopropyl group at the 6-position and a nitro group at the 4-position, serves as a key intermediate for the development of novel therapeutic agents. This document outlines a detailed synthetic protocol, explains the rationale behind key experimental choices, and provides robust methods for purification and characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Nitroindazoles

Indazole derivatives are a cornerstone in the field of medicinal chemistry, with numerous compounds having progressed into clinical trials and beyond.[3] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[4] The nitro group, in particular, is a versatile functional group. It can act as a key pharmacophoric element or serve as a synthetic handle for further molecular elaboration, such as reduction to an amine, which can then be functionalized.[1][5]

1H-Indazole, 6-(1-methylethyl)-4-nitro- is a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[6] The methodologies presented herein are designed to be both reproducible and scalable, providing a solid foundation for further research and development.

Synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

The most common and effective methods for the synthesis of indazoles involve the diazotization of 2-alkylanilines.[7] This approach is particularly effective for substrates with electron-deficient aromatic rings.[7] The proposed synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- follows this classical pathway, starting from a commercially available or readily synthesized substituted aniline.

Synthetic Pathway and Mechanistic Rationale

The synthesis proceeds via the diazotization of 2-amino-3-isopropyl-5-nitrotoluene, followed by an intramolecular cyclization.

  • Starting Material Selection : 2-amino-3-isopropyl-5-nitrotoluene is an ideal starting material as it contains the necessary substituents in the correct orientation for the desired product. The methyl group at the 2-position is crucial for the intramolecular cyclization to form the indazole ring.

  • Diazotization : The reaction is initiated by treating the starting aniline with a diazotizing agent, typically sodium nitrite, in an acidic medium like glacial acetic acid.[8][9] The acid protonates the sodium nitrite to form nitrous acid in situ, which then reacts with the primary amine to form a diazonium salt.

  • Temperature Control : Maintaining a low temperature during the addition of sodium nitrite is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of side products, such as diazoamino compounds.[8]

  • Cyclization : The resulting diazonium salt undergoes an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole core. This is followed by the elimination of a proton to restore aromaticity.

Synthesis Workflow Diagram

Synthesis Workflow Start Starting Material: 2-amino-3-isopropyl-5-nitrotoluene Reaction Diazotization & Intramolecular Cyclization Start->Reaction Reagents Reagents: Sodium Nitrite (NaNO2) Glacial Acetic Acid (CH3COOH) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product: 1H-Indazole, 6-(1-methylethyl)-4-nitro- Workup->Crude

Caption: Synthesis workflow for 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

Detailed Experimental Protocol for Synthesis

Materials:

  • 2-amino-3-isopropyl-5-nitrotoluene

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material : In a 500 mL round-bottom flask, dissolve the 2-amino-3-isopropyl-5-nitrotoluene in glacial acetic acid. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

  • Preparation of Nitrite Solution : In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Diazotization Reaction : Slowly add the sodium nitrite solution dropwise to the stirred solution of the aniline in acetic acid. It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent the decomposition of the diazonium salt.[8]

  • Reaction Monitoring : After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion : Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The completion of the cyclization can be monitored by TLC.

  • Work-up : Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Extraction : Extract the aqueous mixture with ethyl acetate. Combine the organic layers in a separatory funnel.

  • Washing : Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

Purification of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

The crude product obtained from the synthesis will likely contain unreacted starting materials, isomeric byproducts, and other impurities.[10] Therefore, a robust purification step is essential to obtain the compound in high purity.

Common Impurities
  • Unreacted Starting Material : 2-amino-3-isopropyl-5-nitrotoluene.

  • Isomeric Byproducts : Formation of other nitro-isomers is possible depending on the regioselectivity of the initial nitration to form the precursor.

  • Diazoamino Compounds : These can form as yellow precipitates if the diazotization conditions are not carefully controlled.[8]

Purification Techniques

Two primary methods are effective for the purification of nitroindazole derivatives: recrystallization and column chromatography.

Technique Advantages Disadvantages Expected Outcome
Recrystallization - Cost-effective- Simple procedure- Can yield highly pure crystalline material- Potential for product loss in the mother liquor- Solvent selection can be challenging- May not remove impurities with similar solubilityHigh purity (>98%) if a suitable solvent is found.
Column Chromatography - High resolving power- Can separate closely related isomers- Applicable to a wide range of compounds- More time-consuming and expensive- Requires larger volumes of solvent- Potential for product loss on the columnVery high purity (>99%) and effective removal of isomers.[11]
Purification Workflow Diagram

Purification Workflow Crude Crude Product Purification Purification Method (Recrystallization or Chromatography) Crude->Purification Analysis1 Purity Check 1: TLC / Melting Point Purification->Analysis1 Analysis1->Purification If impure Pure Purified Product: >98% Purity Analysis1->Pure If pure Analysis2 Final Characterization: NMR, MS Pure->Analysis2

Caption: General workflow for the purification and analysis of the product.

Detailed Experimental Protocol for Recrystallization

Materials:

  • Crude 1H-Indazole, 6-(1-methylethyl)-4-nitro-

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes)[8]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection : Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional) : If the solution is highly colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[10]

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying : Allow the crystals to air dry on the filter paper or in a vacuum oven at a moderate temperature.

Troubleshooting:

  • Oiling Out : If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][11]

  • No Crystal Formation : If no crystals form upon cooling, it may be due to the solution being too dilute or supersaturation not being achieved. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.[11]

Characterization of the Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will confirm the structure of the molecule. Expected signals would include aromatic protons, a signal for the N-H proton of the indazole, and signals corresponding to the isopropyl group (a septet and a doublet).

  • ¹³C NMR Spectroscopy : The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS) : This will confirm the molecular weight of the compound.

  • Melting Point Analysis : A sharp melting point range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[10]

Safety Precautions

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature.[12][13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Fume Hood : All manipulations should be carried out in a well-ventilated fume hood.

  • Handling Nitro Compounds : Avoid friction, grinding, or impact of the solid material. Nitro compounds can be thermally unstable and should be heated with caution.[14][15]

  • Waste Disposal : All chemical waste, especially solutions containing nitroaromatic compounds, must be disposed of according to institutional and regulatory guidelines. Never dispose of nitro compounds down the drain.[11]

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity - Benchchem. (n.d.).
  • Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. (n.d.).
  • Indazole, 5-nitro - Organic Syntheses Procedure. (n.d.).
  • Nitrobenzene - HAZARD SUMMARY. (n.d.).
  • Indazole - Organic Syntheses Procedure. (n.d.).
  • US3988347A - Process for the preparation of substituted indazoles - Google Patents. (n.d.).
  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar.
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).
  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry - ACS Publications. (2013).
  • Safety data sheet SDS Nitrocompounds detector tube No.52 GASTEC. (2022).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.).
  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).
  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone - ResearchGate. (2017).
  • 6-ISOPROPYL-4-NITRO (1H)INDAZOLE — Chemical Substance Information - NextSDS. (n.d.).
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives - Benchchem. (n.d.).
  • Application Notes and Protocols for 6-Nitroindazole Modification via Click Chemistry - Benchchem. (n.d.).
  • Nonclassical Recrystallization. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020).
  • Understanding Nitroindazole Derivatives: Synthesis and Applications. (n.d.).
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
  • 6-Nitroindazole(7597-18-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Sample Preparation for Chromatographic Purification - Sigma-Aldrich. (n.d.).
  • 6-Nitroindazole(7597-18-4) Synthesis - ChemicalBook. (2026).
  • Combine chromatography techniques to optimize your protein purification - Cytiva. (n.d.).
  • 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022).
  • 5.2 Protein purification. (n.d.).
  • Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. (n.d.).
  • Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M - Semantic Scholar. (n.d.).
  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
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Sources

Application

Application Notes and Protocols: 1H-Indazole, 6-(1-methylethyl)-4-nitro- in Kinase-Targeted Drug Discovery

Executive Summary The compound 1H-Indazole, 6-(1-methylethyl)-4-nitro- (CAS: 1000340-87-3), commonly referred to as 6-isopropyl-4-nitro-1H-indazole, is a highly versatile, privileged scaffold in medicinal chemistry. Inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indazole, 6-(1-methylethyl)-4-nitro- (CAS: 1000340-87-3), commonly referred to as 6-isopropyl-4-nitro-1H-indazole, is a highly versatile, privileged scaffold in medicinal chemistry. Indazole derivatives are foundational to modern targeted therapies, particularly in the development of ATP-competitive type I kinase inhibitors. This guide provides a comprehensive, field-proven framework for utilizing this specific scaffold in fragment-based drug discovery (FBDD), scaffold hopping, and structure-based drug design (SBDD).

Structural Rationale & Physicochemical Profiling

The indazole ring is a well-established bioisostere for phenol and indole. Compared to phenol, indazoles are more lipophilic and significantly less vulnerable to Phase I and II metabolic degradation[1]. In kinase drug discovery, the indazole core acts as a critical hinge-binding motif, utilizing its N-H and N atoms as hydrogen bond donors and acceptors to anchor the molecule within the ATP-binding pocket[1][2].

The specific substitution pattern of 6-isopropyl-4-nitro-1H-indazole offers distinct structural advantages:

  • C6-Isopropyl Group: Provides targeted lipophilic bulk. This group is strategically positioned to probe hydrophobic sub-pockets (such as the selectivity pocket behind the gatekeeper residue), enhancing kinase selectivity (e.g., against AXL or Mps1)[3][4].

  • C4-Nitro Group: Serves as a robust synthetic handle. While the nitro group can participate in hydrogen bonding, it is most frequently reduced to an amine. This creates a nucleophilic vector for amide couplings, directing subsequent functional groups toward the solvent-exposed region of the kinase active site[5].

Table 1: Physicochemical Properties & Pharmacological Relevance
Structural FeatureProperty / ValueRelevance in Drug Discovery
Scaffold Type Bicyclic HeterocycleBioisostere for phenol/indole; privileged kinase hinge binder[1].
C4 Substituent Nitro (-NO2)Synthetic handle for reduction; modulates the pKa of the indazole core.
C6 Substituent Isopropyl (-CH(CH3)2)Lipophilic bulk; probes hydrophobic sub-pockets to drive target selectivity[4].
H-Bond Donors 1 (N-H)Crucial for interacting with the kinase hinge region backbone carbonyl.
H-Bond Acceptors 3 (N, -NO2)Interacts with backbone amides; improves overall target binding affinity.

Application Note 1: Scaffold Hopping & Kinase Inhibitor Synthesis

Context & Causality: Scaffold hopping is a strategy used to discover novel chemotypes starting from known active compounds. The 6-isopropyl-4-nitro-1H-indazole scaffold is an ideal starting point for FBDD against targets like AXL, LRRK2, and Mps1[2][3][4]. To utilize this scaffold effectively, the reduction of the 4-nitro group to a 4-amino derivative is the critical first step. This transformation converts an electron-withdrawing, sterically rigid group into a nucleophilic center, enabling the rapid generation of diverse amide libraries for structure-activity relationship (SAR) studies[5].

Protocol 1: Catalytic Reduction of 4-Nitro to 4-Amino Indazole

This protocol is designed to ensure high yield while preventing the hydrogenolysis of the indazole core.

  • Solubilization: Dissolve 1H-Indazole, 6-(1-methylethyl)-4-nitro- in a 1:1 mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc).

    • Causality: Methanol provides proton-donating capacity to stabilize reactive intermediates, while EtOAc ensures complete solubilization of the highly lipophilic isopropyl group.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at a 10% w/w ratio to the substrate.

    • Causality: Pd/C is selected for its high surface area and efficiency in selectively reducing aromatic nitro groups without disrupting the aromaticity of the indazole ring.

  • Hydrogenation: Purge the reaction vessel thoroughly with Argon to remove oxygen, then introduce Hydrogen gas ( H2​ ) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 4-6 hours.

    • Causality: Maintaining mild conditions (1 atm, RT) prevents over-reduction or unwanted side reactions.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite safely traps the pyrophoric Pd/C catalyst, preventing autoignition upon exposure to air and ensuring the resulting API intermediate is free of heavy metal contamination.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-isopropyl-1H-indazol-4-amine, which can be directly used for subsequent amide coupling.

Application Note 2: Biophysical Validation via SPR

Context & Causality: Before advancing synthesized indazole derivatives into resource-intensive cell-based assays, it is imperative to confirm direct, reversible binding to the target kinase. Because nitroindazoles can sometimes exhibit poor intrinsic cell permeability due to high polarity[6], a biochemical false-negative in a cell assay could mask a highly potent binder. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( Kon​ , Koff​ , KD​ ) to validate the structural design and rule out pan-assay interference compounds (PAINS).

Protocol 2: SPR Binding Assay for Indazole-Kinase Interaction
  • Target Immobilization: Immobilize the His-tagged target kinase domain (e.g., AXL or LRRK2) onto an NTA (Nitrilotriacetic acid) sensor chip.

    • Causality: NTA captures the His-tag uniformly, orienting the kinase active site toward the solvent. This prevents the steric hindrance and active-site occlusion that random amine coupling might cause.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of the derivatized indazole compound in running buffer (PBS, 0.05% Tween-20, 1-5% DMSO).

    • Causality: DMSO is strictly required to solubilize the lipophilic 6-isopropyl group, while Tween-20 prevents non-specific hydrophobic binding to the microfluidic channels.

  • Injection & Kinetics: Inject the analyte over the active and reference channels at a flow rate of 30 µL/min.

    • Causality: A moderate-to-high flow rate minimizes mass transport limitations, ensuring accurate determination of association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Data Processing: Perform double-referencing by subtracting the reference channel signal and blank buffer injections to calculate the true equilibrium dissociation constant ( KD​ ).

ADMET Considerations: Overcoming Permeability Hurdles

A known limitation in the hit-to-lead optimization of nitroindazole compounds is poor cellular permeability. The indazole core, combined with the electron-withdrawing nitro group, results in a molecule with significant polarity and multiple hydrogen bond donors/acceptors[6].

Optimization Strategies:

  • Prodrug Masking: If the nitro group is retained for biological activity, temporarily masking polar functional groups (e.g., converting free amines to amides) can increase lipophilicity. Intracellular esterases or amidases then cleave the prodrug to release the active kinase inhibitor[6].

  • Efflux Pump Inhibition: In cell-based assays, co-administer the indazole compound with known efflux pump inhibitors (e.g., verapamil). If intracellular accumulation increases, it confirms the compound is an efflux substrate, guiding medicinal chemists to modify the scaffold to evade transporters like P-glycoprotein[6].

Experimental Workflow Visualization

The following diagram illustrates the logical progression from the raw 6-isopropyl-4-nitro-1H-indazole scaffold through chemical synthesis, biophysical screening, and biological evaluation.

G A 1H-Indazole, 6-(1-methylethyl)-4-nitro- (Privileged Scaffold) B Nitro Reduction (Pd/C, H2) Yields 4-Amino Intermediate A->B Chemical Synthesis C Structure-Based Drug Design (SBDD) & Scaffold Hopping A->C FBDD Screening D Amide Coupling / Derivatization Targeting Kinase Hinge Region B->D C->D E In Vitro Kinase Assay (e.g., AXL, LRRK2, Mps1) D->E Biological Evaluation F Lead Optimization (ADMET & Permeability) E->F Hit-to-Lead

Workflow from 6-isopropyl-4-nitro-1H-indazole scaffold to optimized kinase inhibitor lead.

References

  • PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock Sciences.
  • Ng, P. et al. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry, 2021.
  • Hyderi, Z. et al. "Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors." ACS Medicinal Chemistry Letters, 2024.
  • Kwon, Y. et al. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry, 2013.
  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021)." DIGIBUG Principal, 2021.
  • Benchchem Technical Support. "Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds." Benchchem, 2025.

Sources

Method

In vivo dosing strategies for 1H-Indazole, 6-(1-methylethyl)-4-nitro-

An Application Guide to Establishing In Vivo Dosing Strategies for 1H-Indazole, 6-(1-methylethyl)-4-nitro- Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Strategies for 1H-Indazole, 6-(1-methylethyl)-4-nitro-

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of indazole have shown diverse biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3][4] The compound of interest, 1H-Indazole, 6-(1-methylethyl)-4-nitro-, is a novel entity whose in vivo behavior is uncharacterized. The presence of a nitro group, a common feature in some bioactive molecules, along with an isopropyl moiety, suggests unique physicochemical properties that must be carefully considered for in vivo applications.[4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and scientifically sound in vivo dosing strategy for novel, uncharacterized compounds like 1H-Indazole, 6-(1-methylethyl)-4-nitro-. The protocols and guidance herein are designed to navigate the critical steps from initial compound characterization to the design of pharmacokinetic and efficacy studies, ensuring data integrity and ethical animal use.

Part 1: Pre-formulation and Physicochemical Characterization

Before any in vivo experiment, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization dictates the formulation strategy and influences the choice of administration route.[6]

Protocol 1: Aqueous and Co-Solvent Solubility Assessment

Objective: To determine the solubility of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in various pharmaceutically acceptable vehicles to guide formulation development.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Vehicle Screening: Dispense a range of common in vivo vehicles into separate microcentrifuge tubes (e.g., Saline, 5% Dextrose in Water (D5W), PEG-400, Propylene Glycol, Corn Oil).

  • Equilibrium Solubility: Add an excess amount of the solid compound to each vehicle.

  • Incubation: Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

VehiclePredicted Solubility CategoryNotes
Water / SalinePoorly SolubleThe nitro and indazole core likely contribute to low aqueous solubility.[7][8]
10% DMSO / 90% SalineModerately SolubleA common starting point, but DMSO can have toxic effects at higher concentrations.
40% PEG-400 / 60% SalineSolublePEG-400 is a widely used co-solvent for increasing the solubility of hydrophobic compounds.[9]
20% Solutol HS-15 / 80% WaterSolubleA non-ionic surfactant that can form micelles to solubilize poorly soluble drugs.[9]
Corn OilModerately SolubleSuitable for lipid-based formulations, particularly for oral or subcutaneous administration.[6]
Workflow for Pre-formulation Decision Making

The following diagram outlines the logical flow from initial solubility screening to the selection of a formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path start Start: Obtain 1H-Indazole, 6-(1-methylethyl)-4-nitro- solubility Protocol 1: Solubility Screening start->solubility decision Is solubility > 1 mg/mL in aqueous buffer? solubility->decision aqueous_sol Simple Aqueous Solution (e.g., Saline, PBS) decision->aqueous_sol Yes cosolvent Co-solvent System (e.g., PEG, PG) decision->cosolvent No suspension Suspension (e.g., with Tween 80) cosolvent->suspension If precipitation occurs upon dilution lipid Lipid-Based System (e.g., Corn Oil) cosolvent->lipid Alternative for oral/SC routes

Caption: Pre-formulation decision workflow.

Part 2: Formulation Development for In Vivo Administration

The majority of new chemical entities are poorly water-soluble, making formulation a critical hurdle in drug development.[8] A tiered approach, starting with the simplest formulation, is often the most efficient path forward.[6]

Protocol 2: Preparation of a Co-solvent-Based Formulation (e.g., 10% DMSO, 40% PEG-400, 50% Saline)

Objective: To prepare a solution formulation for a poorly water-soluble compound suitable for parenteral administration.

Causality: This vehicle, often referred to as "D-P-S," is a standard choice for early-stage in vivo studies. DMSO acts as the primary solubilizing agent, PEG-400 helps maintain solubility upon aqueous dilution, and saline provides isotonicity.[6]

Methodology:

  • Weigh Compound: Accurately weigh the required amount of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

  • Initial Solubilization: Add the total required volume of DMSO to the compound and vortex until fully dissolved.

  • Add Co-solvent: Add the required volume of PEG-400 and mix thoroughly.

  • Final Dilution: Slowly add the saline to the mixture while vortexing to prevent precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming may be attempted.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 3: Preparation of a Suspension-Based Formulation (e.g., 0.5% Tween 80 in Saline)

Objective: To prepare a uniform suspension for oral or parenteral administration when a solution is not feasible.

Causality: When a compound's solubility is too low for a solution-based formulation at the desired concentration, a suspension is a viable alternative. Tween 80 acts as a wetting and suspending agent to ensure a homogenous dispersion of drug particles.[9]

Methodology:

  • Particle Size Reduction: If necessary, reduce the particle size of the compound by micronization to improve dissolution and bioavailability.[9]

  • Prepare Vehicle: Prepare the vehicle by dissolving Tween 80 in saline.

  • Wetting: Create a paste by adding a small amount of the vehicle to the weighed compound.

  • Homogenization: Gradually add the remaining vehicle while stirring or sonicating to form a uniform suspension.

  • Pre-dosing: Before each administration, ensure the suspension is thoroughly re-suspended by vortexing. Continuously stir the bulk suspension during dosing if it is prone to settling.[6]

Part 3: Route of Administration Selection

The choice of administration route is a critical determinant of a drug's pharmacokinetic profile and bioavailability.[10][11] The optimal route depends on the experimental objective, the compound's properties, and the animal model.

Common Routes for Preclinical Studies:

  • Intravenous (IV): Provides 100% bioavailability and rapid onset. It is often used to determine clearance and volume of distribution but can be technically challenging for repeated dosing.[11]

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption that largely bypasses first-pass metabolism.[12]

  • Oral (PO): The most common therapeutic route, but it subjects the compound to the harsh environment of the GI tract and first-pass metabolism in the liver, which can significantly reduce bioavailability.[10]

  • Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.[11]

Decision Tree for Route of Administration

G start Start: Define Experimental Goal pk_params Determine fundamental PK (Clearance, Vd, Half-life)? start->pk_params oral_bioavailability Assess oral bioavailability? pk_params->oral_bioavailability No iv_route Use Intravenous (IV) Administration pk_params->iv_route Yes efficacy_model Efficacy study? oral_bioavailability->efficacy_model No po_route Use Oral (PO) Administration oral_bioavailability->po_route Yes (in conjunction with IV) efficacy_model->po_route If oral route is desired for clinical translation ip_route Consider Intraperitoneal (IP) for systemic exposure efficacy_model->ip_route If rapid systemic exposure is needed sc_route Consider Subcutaneous (SC) for sustained exposure efficacy_model->sc_route If sustained release is beneficial

Caption: Decision tree for selecting an administration route.

Table: Recommended Administration Volumes in Mice
RouteMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous< 0.2 mL27-30
Intraperitoneal< 2-3 mL25-27
Subcutaneous< 2-3 mL (in multiple sites)25-27
Oral (Gavage)< 0.5 mL (typically 10 mL/kg)20-22 (gavage needle)
Data adapted from institutional animal care and use committee (IACUC) guidelines.[13]

Part 4: Pharmacokinetic (PK) and Tolerability Study Design

Initial in vivo studies are designed to understand how the animal's body affects the drug (pharmacokinetics) and to establish a safe dose range.[14][15]

Protocol 4: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To characterize the plasma concentration-time profile of 1H-Indazole, 6-(1-methylethyl)-4-nitro- after a single administration and to calculate key PK parameters.[16]

Methodology:

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), with sufficient numbers per time point (n=3) for statistical power.

  • Dose Administration:

    • IV Group: Administer a low dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO or IP Group: Administer a higher dose (e.g., 10 mg/kg) to account for potentially lower bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via saphenous or facial vein) at predetermined time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO/IP: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.[17]

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters.[18]

Key PK Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area under the plasma concentration-time curve; represents total drug exposure.
Half-life; the time required for the plasma concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for non-IV routes); the fraction of the administered dose that reaches systemic circulation.
Workflow of a Preclinical Pharmacokinetic Study

Caption: Workflow of a typical preclinical PK study.

Protocol 5: Acute Dose-Range Finding (Tolerability) Study

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities associated with 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

Causality: This study is essential for selecting safe and effective doses for subsequent efficacy studies.[19] Given that the compound is a nitroaromatic, particular attention should be paid to potential toxicities associated with this class of molecules.[20][21]

Methodology:

  • Dose Selection: Select a range of doses based on any available in vitro cytotoxicity data or starting at a low dose (e.g., 10 mg/kg) and escalating (e.g., 30, 100, 300 mg/kg).

  • Animal Groups: Assign a small number of mice (n=2-3) to each dose group and a vehicle control group.

  • Administration: Administer a single dose of the compound via the intended route for future efficacy studies.

  • Clinical Observation: Monitor animals closely for the first few hours post-dose and then daily for 7-14 days. Record observations such as:

    • Changes in body weight.

    • Changes in activity, posture, or grooming.

    • Signs of distress (e.g., ruffled fur, labored breathing).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.

Part 5: Guidance for Efficacy Studies

Data from the PK and tolerability studies are integrated to design a rational dosing regimen for efficacy models.

  • Dose Selection: Choose 2-3 dose levels for the efficacy study. The highest dose should be at or below the MTD. Lower doses should be selected to explore the dose-response relationship.

  • Dosing Frequency: The dosing frequency should be guided by the compound's half-life (t½). For example:

    • If t½ is long (e.g., >12 hours), once-daily (QD) dosing may be sufficient.

    • If t½ is short (e.g., <4 hours), twice-daily (BID) dosing may be required to maintain therapeutic exposure.

  • PK/PD Correlation: In the efficacy study, it is highly recommended to collect satellite PK samples to correlate drug exposure (AUC) with the pharmacological effect (e.g., tumor growth inhibition, reduction in inflammatory markers). This relationship is critical for translating preclinical findings to clinical settings.[15]

By following this structured approach, researchers can efficiently and effectively develop a robust in vivo dosing strategy for 1H-Indazole, 6-(1-methylethyl)-4-nitro-, generating high-quality, reproducible data to advance their research and development programs.

References

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Stanford Medicine. In vivo pharmacology. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • University of Iowa. Routes and Volumes of Administration in Mice. [Link]

  • PubMed. In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. [Link]

  • PubMed. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. [Link]

  • Oxford Academic. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. [Link]

  • ResearchGate. In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. [Link]

  • PMC. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? [Link]

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]

  • PubChem. 1H-Indazole, 1-methyl-6-nitro-. [Link]

  • Bio-imaging. PowerPoint Presentation. [Link]

  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Biotrial. CRO | preclinical services | PK Studies. [Link]

  • Inotiv. In Vivo Toxicology. [Link]

  • NIST WebBook. 1H-Indazole, 6-nitro-. [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Google Patents.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ACS Publications. Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]

  • ALS TDI. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? [Link]

  • PMC. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols for 6-Isopropyl-4-nitro-1H-indazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1H-Indazole, 6-(1-methylethyl)-4-nitro- (CAS: 1000340-87-3)[1] Executive Summary & Scientific Rationale The structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1H-Indazole, 6-(1-methylethyl)-4-nitro- (CAS: 1000340-87-3)[1]

Executive Summary & Scientific Rationale

The structural elucidation of substituted indazoles presents unique analytical challenges due to annular tautomerism and complex electronic effects exerted by the ring substituents. For 6-isopropyl-4-nitro-1H-indazole , the presence of a strongly electron-withdrawing nitro group at C-4[2] and an electron-donating isopropyl group at C-6 creates an isolated AX or AB spin system for the remaining aromatic protons (H-5 and H-7).

Because H-5 and H-7 lack ortho-coupling partners, they appear as meta-coupled doublets ( 4J≈1.5−2.0 Hz), making 1D 1 H NMR insufficient for definitive regiochemical assignment[3]. As a Senior Application Scientist, I recommend a comprehensive 1D and 2D NMR strategy that not only assigns the chemical shifts but creates a self-validating system of heteronuclear correlations to unambiguously lock the structure in place.

The Causality of Solvent Selection

A critical pitfall in indazole characterization is the choice of solvent. In non-polar solvents like CDCl 3​ , indazoles form strong intermolecular hydrogen bonds, leading to rapid exchange between the 1H and 2H tautomers. This broadens the N-H signal and complicates the aromatic region. Protocol Choice: We strictly utilize DMSO-d 6​ . As a strong hydrogen-bond acceptor, DMSO disrupts indazole dimerization, sharpens the N-H proton signal (pushing it downfield to >13 ppm), and thermodynamically locks the molecule almost exclusively into the more stable 1H-indazole tautomer[4].

Experimental Workflow & Sample Preparation

To ensure high-fidelity data acquisition, the sample preparation must eliminate paramagnetic impurities and optimize concentration for 2D heteronuclear experiments.

Step-by-Step Preparation Protocol
  • Sample Weighing: Accurately weigh 12–15 mg of 6-isopropyl-4-nitro-1H-indazole. Insight: This concentration is the sweet spot; it is high enough to obtain 13 C and HMBC spectra within a reasonable timeframe (1-2 hours) but low enough to prevent viscosity-induced line broadening.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d 6​ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Filtration (Critical): Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a precision 5 mm NMR tube (e.g., Wilmad 528-PP). Insight: Removing micro-particulates prevents localized magnetic field inhomogeneities, ensuring sharp singlet resolution for H-3.

NMR_Workflow S1 1. Sample Preparation (DMSO-d6, 12-15 mg) S2 2. 1D ¹H NMR Acquisition (Assess purity & tautomerism) S1->S2 S3 3. 1D ¹³C & DEPT-135 (Carbon framework mapping) S2->S3 S4 4. 2D Correlation (HSQC/HMBC) (Regiochemical assignment) S3->S4 S5 5. NOESY/ROESY (Spatial proximity validation) S4->S5 S6 6. Spectral Processing (Self-validating proof) S5->S6

Caption: Step-by-step NMR acquisition workflow for structural elucidation of indazole derivatives.

1D NMR Acquisition Protocols & Quantitative Data

Acquisition Parameters
  • 1 H NMR (400 or 600 MHz): 16–32 scans, spectral width of 15 ppm, relaxation delay (D1) of 2.0 s.

  • 13 C NMR (100 or 150 MHz): 1024–2048 scans, WALTZ-16 proton decoupling. Crucial Adjustment: Set the relaxation delay (D1) to 3.0–4.0 seconds . Causality: The indazole core contains four quaternary carbons (C-3a, C-4, C-6, C-7a). Because they lack attached protons, their T1​ relaxation times are significantly longer. A standard 1.0 s delay will result in these critical peaks being lost in the baseline noise.[2]

Representative Empirical Data Table

Based on the established shifts of the 4-nitro-1H-indazole scaffold[3] and the shielding effects of the alkyl substitution, the expected NMR profile is summarized below:

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling 13 C Chemical Shift (δ, ppm)Carbon Type (DEPT)
1 (N-H) > 13.0br s--
3 ~ 8.60s~ 132.0CH
3a --~ 115.0C (Quaternary)
4 --~ 140.0C-NO 2​ (Quat.)
5 ~ 8.10d, 4J≈1.5 Hz~ 115.0CH
6 --~ 145.0C-iPr (Quat.)
7 ~ 7.90d, 4J≈1.5 Hz~ 112.0CH
7a --~ 141.0C (Quaternary)
CH (iPr) ~ 3.10septet, 3J≈6.9 Hz~ 34.0CH
CH 3​ (iPr) ~ 1.30d, 3J≈6.9 Hz (6H)~ 23.0CH 3​

2D NMR Workflows: Building a Self-Validating System

To achieve absolute trustworthiness in the structural assignment, we rely on the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique visualizes 2J and 3J carbon-proton couplings, creating a logical matrix that proves the regiochemistry.

The HMBC Logical Matrix

If the structure is indeed 6-isopropyl-4-nitro-1H-indazole, the HMBC data must satisfy the following self-validating conditions:

  • Anchoring the Core: The H-3 singlet must show strong 3J correlations to C-7a and C-4, and a 2J correlation to C-3a. This identifies the exact chemical shift of the nitro-bearing C-4[3].

  • Differentiating H-5 and H-7:

    • The proton at H-5 MUST show a 2J correlation to the strongly deshielded C-4 (nitro-bearing) and a 2J correlation to C-6 (isopropyl-bearing).

    • The proton at H-7 MUST show a 2J correlation to C-6 and a 2J correlation to the bridgehead C-7a. It will not correlate strongly to C-4.

  • Validating the Substitution: The isopropyl methine proton (-CH) MUST show a 2J correlation back to C-6, and 3J correlations to both C-5 and C-7, confirming its placement exactly between H-5 and H-7.

HMBC_Network cluster_protons Key Protons (¹H) cluster_carbons Key Carbons (¹³C) H3 H-3 C4 C-4 (NO₂) H3->C4 ³J C7a C-7a H3->C7a ³J C3a C-3a H3->C3a ²J H5 H-5 H5->C4 ²J C6 C-6 (iPr) H5->C6 ²J H7 H-7 H7->C6 ²J H7->C7a ²J HiPr iPr-CH HiPr->C6 ²J

Caption: Key HMBC interactions establishing the regiochemistry of 6-isopropyl-4-nitro-1H-indazole.

Troubleshooting Common Artifacts
  • Missing C-4 or C-6 Signals: If the quaternary carbons are missing in the 13 C or HMBC spectra, it is due to insufficient relaxation. Fix: Increase D1 to 4.0 seconds and ensure the sample is free of paramagnetic metals (like iron or copper from synthetic catalysts) which selectively broaden quaternary signals.

  • Broad N-H Signal in DMSO: Indicates trace water or acidic impurities in the solvent promoting rapid proton exchange. Fix: Use fresh ampoules of 99.9% DMSO-d 6​ stored over molecular sieves.

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide Benchchem URL
  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions MDPI - Molecules URL
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles Arabian Journal of Chemistry URL
  • 1000340-87-3 (6-isopropyl-4-nitro (1h)indazole)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of challenging hydrophobic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of challenging hydrophobic molecules. The compound 1H-Indazole, 6-(1-methylethyl)-4-nitro- (also known as 6-isopropyl-4-nitro-1H-indazole, CAS: 1000340-87-3)[1] represents a classic "brick dust" and "grease ball" dual-challenge in drug development.

The causality behind its poor aqueous solubility is twofold:

  • High Lipophilicity ("Grease Ball"): The 6-isopropyl (1-methylethyl) group significantly increases the partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable.

  • High Crystal Lattice Energy ("Brick Dust"): The planar indazole core, coupled with the strongly electron-withdrawing 4-nitro group, promotes intense intermolecular π−π stacking and hydrogen bonding in the solid state.

Over 40% of novel chemical entities exhibit this type of poor water solubility, which severely limits bioavailability and assay reliability[2][3]. To successfully deploy this compound in your research, we must utilize strategies that either disrupt the crystal lattice or mask the hydrophobic surface from the aqueous bulk phase[4].

Part 1: Diagnostic Formulation Workflow

Before troubleshooting, use the decision matrix below to align your solubilization strategy with your downstream experimental application.

SolubilityWorkflow Start Identify Downstream Application InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (PK/PD Models) Start->InVivo Structural Structural Biology (Crystallography/NMR) Start->Structural Cosolvent Cosolvent System (DMSO/PEG400) InVitro->Cosolvent Tolerates <1% DMSO Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Aqueous preferred SMEDDS Lipid Formulation (SMEDDS) InVivo->SMEDDS High lipophilicity CoCrystal Co-crystallization / Nano-milling Structural->CoCrystal High conc. needed

Decision tree for selecting the optimal solubilization strategy based on experimental endpoints.

Part 2: Troubleshooting FAQs

Q1: My compound crashes out immediately when transferring from a DMSO stock to my aqueous in vitro assay buffer. How do I prevent this? Causality: This is a classic "solvent shift" precipitation. When the DMSO is diluted into water, the solvation capacity drops exponentially, leading to rapid supersaturation and nucleation of the highly crystalline nitro-indazole. Solution: You must alter the order of addition and utilize a cosolvent gradient[5].

  • Incorrect: Pipetting the DMSO stock directly into the aqueous buffer.

  • Correct: Pre-dilute the DMSO stock with a secondary surfactant (e.g., 0.1% Tween-20 or PEG400). Then, slowly add the aqueous buffer to the organic mixture while under continuous vortexing. This creates a localized environment that prevents sudden supersaturation.

Q2: I need to dose this compound orally in mice for PK/PD studies, but it is insoluble in standard saline/methylcellulose vehicles. What is the most reliable formulation? Causality: Standard aqueous suspensions fail because the dissolution rate of the 6-isopropyl group in gastrointestinal fluids is too slow to achieve therapeutic systemic circulation[2]. Solution: We strongly recommend Cyclodextrin Inclusion Complexation [3]. The isopropyl moiety is an ideal steric fit for the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cyclodextrin shields the lipophilic regions of the indazole, while its hydroxyl-rich exterior maintains aqueous solubility[4]. If this fails, transition to a Self-Microemulsifying Drug Delivery System (SMEDDS).

Q3: Can I use pH adjustment to solubilize this compound? Causality: While indazoles are amphoteric, their pKa values are extreme. The 4-nitro group withdraws electron density, making the N1 proton more acidic (estimated pKa ~10-11). Solution: No. To achieve a 10-fold increase in solubility via ionization, you would need to adjust the pH to >12. This is physiologically incompatible for in vivo studies and will denature proteins in in vitro assays. pH adjustment is a dead end for this specific scaffold[2].

Q4: How can I achieve the high concentrations required for structural biology (e.g., >10 mM)? Causality: Equilibrium solubility is strictly limited by the thermodynamic stability of the crystalline state. Solution: You must bypass the crystalline state entirely by creating an amorphous solid dispersion or utilizing nanonization (nanocrystals)[6]. By reducing the particle size to <600 nm, you exponentially increase the surface area, driving up the dissolution rate and apparent solubility[5].

Part 3: Quantitative Data Comparison

Formulation StrategyEstimated Max SolubilityBiocompatibilityPreparation ComplexityPrimary Use Case
DMSO (1%) in Buffer < 50 µMHigh (in vitro)LowBiochemical / Cell Assays
20% HP-β-CD Complex 1 - 5 mMHigh (in vivo)MediumIV / PO Dosing in Rodents
SMEDDS (Lipid-based) > 10 mMMedium (GI tract)HighPO Dosing (Bioavailability)
PEG400 / Tween-80 5 - 10 mMLow (Toxicity limits)LowAcute Toxicity Studies

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to expensive biological assays without passing the validation step.

Protocol A: Preparation of 20% (w/v) HP-β-CD Inclusion Complex

This method relies on non-covalent host-guest interactions to mask the 6-isopropyl group[3][4].

  • Preparation: Weigh 200 mg of Hydroxypropyl- β -cyclodextrin (HP- β -CD) and dissolve completely in 1.0 mL of ultra-pure water.

  • Addition: Add an excess amount (e.g., 5 mg) of 1H-Indazole, 6-(1-methylethyl)-4-nitro- powder directly to the cyclodextrin solution.

  • Equilibration: Protect from light and stir continuously at 300 RPM at room temperature for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the filtrate. A successful inclusion complex will show no particles >10 nm. If particles in the 100-500 nm range are detected, the compound has precipitated into a nanosuspension rather than forming a true inclusion complex.

Protocol B: Formulation of a Basic SMEDDS for Oral Gavage

This method utilizes an isotropic mixture of oils and surfactants that spontaneously forms an oil-in-water microemulsion upon contact with gastrointestinal fluids[5].

  • Excipient Blending: In a glass vial, combine an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) in a 2:5:3 weight ratio. Vortex for 2 minutes.

  • Drug Loading: Add the indazole compound to the lipid mixture (up to 10-20 mg/mL).

  • Solubilization: Sonicate the vial at 37°C for 15 minutes until the solution is visually transparent and isotropic.

  • Self-Validation Check (Emulsification Test): Drop 100 µL of your loaded lipid mixture into 10 mL of 37°C simulated gastric fluid (or 0.1N HCl) under mild stirring. It must rapidly form a transparent or slightly bluish dispersion within 1 minute. If milky white aggregates form, the surfactant ratio is insufficient to maintain the microemulsion, and the drug has crashed out.

Part 5: Mechanistic Pathway of SMEDDS Solubilization

SMEDDSMechanism Drug 6-Isopropyl-4-nitro- 1H-indazole (Highly Hydrophobic) Isotropic Isotropic Pre-concentrate (Thermodynamically Stable) Drug->Isotropic Dissolution LipidMix Oil + Surfactant + Co-surfactant Mix LipidMix->Isotropic Blending Microemulsion O/W Microemulsion (Droplets < 100nm) Isotropic->Microemulsion Mild Agitation in Aqueous Phase Aqueous Aqueous Media (GI Tract / Buffer) Aqueous->Microemulsion Absorption Enhanced Cellular Uptake / Bioavailability Microemulsion->Absorption High Surface Area

Mechanism of spontaneous microemulsion formation enhancing the bioavailability of lipophilic indazoles.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Pharma Focus Asia[Link][4]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link][2]

  • Contemporary Review on Solubility Enhancement Techniques Journal of Drug Delivery and Therapeutics[Link][5]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer International Journal of Current Science Research and Review[Link][3]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments European Pharmaceutical Review[Link][6]

Sources

Optimization

Resolving common impurities in 1H-Indazole, 6-(1-methylethyl)-4-nitro- synthesis

Welcome to the technical support center for the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Common Synthesis Impurities and Issues

This section addresses specific problems you may encounter during the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. Each issue is presented with its probable causes and step-by-step solutions to guide your experimental optimization.

Issue 1: Low Yield of the Desired 6-isopropyl-4-nitro-1H-indazole

A common challenge in the nitration of indazoles is achieving a high yield of the target isomer. Low yields can often be attributed to incomplete reactions or the formation of multiple side products.

Probable Causes:

  • Inadequate Nitrating Agent Reactivity: The nitronium ion (NO₂⁺) may not be generated in sufficient concentration.

  • Suboptimal Reaction Temperature: Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can promote side reactions.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Product Loss During Work-up: The desired product may be lost during extraction or purification steps.

Solutions:

  • Optimize the Nitrating Mixture: A standard and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[2]

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, using an ice-salt bath. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (6-isopropyl-1H-indazole). The reaction should be quenched once the starting material is no longer visible on the TLC plate to avoid over-nitration.

  • Careful Work-up: After quenching the reaction with ice water, ensure the pH is carefully neutralized (e.g., with a saturated sodium bicarbonate solution) before extraction with an appropriate organic solvent like ethyl acetate. This will minimize the loss of the product, which can be soluble in acidic aqueous solutions.

Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Isomers

The appearance of multiple spots on your TLC plate after the reaction is a strong indication of the formation of regioisomers. The isopropyl group at the 6-position directs the incoming nitro group, but other positions on the indazole ring can also be nitrated.

Probable Causes:

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.[1]

  • Concentrated Nitrating Agent: Using a highly concentrated or overly reactive nitrating agent can lead to a less selective reaction.

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor a mixture of kinetically and thermodynamically controlled products.

Potential Impurities (Regioisomers):

  • 1H-Indazole, 6-(1-methylethyl)-5-nitro-

  • 1H-Indazole, 6-(1-methylethyl)-7-nitro-

  • 1H-Indazole, 6-(1-methylethyl)-3-nitro- [3]

Solutions:

  • Lower the Reaction Temperature: Performing the reaction at the lower end of the recommended range (e.g., 0 °C) can significantly improve regioselectivity.

  • Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of the indazole in sulfuric acid. This maintains a low concentration of the nitronium ion at any given moment, which favors the most reactive site.

  • Purification by Column Chromatography: If a mixture of isomers is unavoidable, they can often be separated by flash column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.[1]

Issue 3: Formation of Dinitrated Byproducts

In some cases, a second nitro group can be added to the indazole ring, leading to the formation of dinitrated impurities.

Probable Causes:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent increases the likelihood of a second nitration event.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to over-nitration.

  • Elevated Temperature: Higher temperatures can promote the formation of dinitrated products.[1]

Potential Dinitrated Impurities:

  • 1H-Indazole, 6-(1-methylethyl)-4,5-dinitro-

  • 1H-Indazole, 6-(1-methylethyl)-4,7-dinitro-

Solutions:

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.1 to 1.2 equivalents).

  • TLC Monitoring: As mentioned previously, closely monitor the reaction by TLC and quench it as soon as the starting material is consumed.

  • Recrystallization: Dinitrated compounds often have different solubility profiles than the desired mononitrated product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for their removal.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1H-Indazole, 6-(1-methylethyl)-4-nitro-?

A1: The most direct and common synthetic route is the electrophilic nitration of 6-isopropyl-1H-indazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any isomeric impurities. The chemical shifts and coupling constants of the aromatic protons are particularly informative for determining the position of the nitro group.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a single nitro group.

Q3: What are the key safety precautions to take during this synthesis?

A3: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care, always adding the nitric acid to the sulfuric acid slowly and with cooling.

Q4: What is a good starting point for a recrystallization solvent to purify the crude product?

A4: For polar nitroaromatic compounds like 6-isopropyl-4-nitro-1H-indazole, polar protic solvents are often a good choice. A mixed solvent system of ethanol and water is commonly used for the recrystallization of nitroindazoles and related compounds.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified product should crystallize out.

III. Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

This protocol is adapted from the synthesis of related 6-substituted-4-nitro-1H-indazoles and should be optimized for your specific laboratory conditions.

Materials:

  • 6-isopropyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Activated Charcoal (optional)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the 6-isopropyl-1H-indazole to the cold sulfuric acid with stirring until it is completely dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the indazole solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during this step.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude 1H-Indazole, 6-(1-methylethyl)-4-nitro- to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • To the hot ethanol solution, add deionized water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the purified crystals in a vacuum oven.

IV. Data Presentation

Compound Potential Impurity Type Typical Analytical Method for Detection
Unreacted 6-isopropyl-1H-indazoleStarting MaterialHPLC, TLC
1H-Indazole, 6-(1-methylethyl)-5-nitro-RegioisomerHPLC, ¹H NMR
1H-Indazole, 6-(1-methylethyl)-7-nitro-RegioisomerHPLC, ¹H NMR
1H-Indazole, 6-(1-methylethyl)-4,X-dinitro-Dinitrated byproductHPLC, MS
Residual Solvents (e.g., Ethyl Acetate, Ethanol)Process Impurity¹H NMR, GC

V. Visualizations

Synthesis and Potential Side Reactions

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Products 6-isopropyl-1H-indazole 6-isopropyl-1H-indazole Reaction at 0-5 °C Reaction at 0-5 °C 6-isopropyl-1H-indazole->Reaction at 0-5 °C Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction at 0-5 °C 1H-Indazole, 6-(1-methylethyl)-4-nitro- 1H-Indazole, 6-(1-methylethyl)-4-nitro- Reaction at 0-5 °C->1H-Indazole, 6-(1-methylethyl)-4-nitro- Desired Product Regioisomers (5-nitro, 7-nitro) Regioisomers (5-nitro, 7-nitro) Reaction at 0-5 °C->Regioisomers (5-nitro, 7-nitro) Side Reaction (Higher Temp) Dinitrated Products Dinitrated Products Reaction at 0-5 °C->Dinitrated Products Side Reaction (Excess HNO3) Unreacted Starting Material Unreacted Starting Material Reaction at 0-5 °C->Unreacted Starting Material Incomplete Reaction G start Low Purity Detected (TLC/HPLC) check_isomers Multiple Spots on TLC? start->check_isomers check_dinitration Higher MW peak in MS? check_isomers->check_dinitration No solution_isomers Optimize Temperature (Lower to 0°C) Slow Addition of Nitrating Agent Purify via Column Chromatography check_isomers->solution_isomers Yes check_starting_material Presence of Starting Material? check_dinitration->check_starting_material No solution_dinitration Reduce Equivalents of HNO3 Monitor Reaction by TLC Purify by Recrystallization check_dinitration->solution_dinitration Yes solution_starting_material Increase Reaction Time Ensure Proper Stoichiometry check_starting_material->solution_starting_material Yes end Purity Improved solution_isomers->end solution_dinitration->end solution_starting_material->end

Caption: Troubleshooting logic for low purity issues.

VI. References

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorescence Assays with 1H-Indazole, 6-(1-methylethyl)-4-nitro-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and eliminate background noise when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and eliminate background noise when working with 1H-Indazole, 6-(1-methylethyl)-4-nitro- (also known as 6-isopropyl-4-nitro-1H-indazole).

Due to its unique structural motifs—a lipophilic isopropyl group and an electron-withdrawing nitro group—this compound frequently introduces optical artifacts in high-throughput screening (HTS) and target engagement assays. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure your fluorescence data is robust and artifact-free.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why does 1H-Indazole, 6-(1-methylethyl)-4-nitro- cause erratic, high baseline noise in my fluorescence readouts? A: The primary culprit is colloidal aggregation . The lipophilic isopropyl group drives the compound to self-associate in aqueous assay buffers, forming nano-entities ranging from 50 to 500 nm in size[1]. These aggregates do not actually fluoresce; rather, they scatter the excitation light[2]. The microplate reader's photomultiplier tube (PMT) detects this scattered light as false-positive fluorescence, artificially inflating your baseline and destroying your signal-to-noise ratio (SNR)[3].

Q: Conversely, why is my true biological fluorescence signal sometimes lower than expected when this compound is present? A: This is caused by the Inner Filter Effect (IFE) and collisional quenching, driven by the nitro (-NO2) group. The nitro group is a strong electron acceptor and a classic quencher. If the compound's absorbance spectrum overlaps with your fluorophore's excitation (Primary IFE) or emission (Secondary IFE) wavelengths, it will absorb the photons before they ever reach the detector[4][5]. This results in a non-linear signal attenuation that mimics biological inhibition[6].

Q: How does my choice of microplate impact the noise profile of this compound? A: Using clear or white plates for fluorescence assays exacerbates scattering and autofluorescence. Clear plates allow light to leak between wells (cross-talk), while white plates reflect stray light, amplifying the background noise[7]. Black polystyrene plates absorb stray light and are strictly required to optimize signal interpretation and reduce cross-talk in fluorescence assays[8].

Part 2: Visualizations of Assay Interference & Optimization

G Root 1H-Indazole, 6-(1-methylethyl)-4-nitro- (Assay Interference) Nitro Nitro Group (-NO2) Root->Nitro Iso Isopropyl Group Root->Iso Core Indazole Core Root->Core IFE Inner Filter Effect (IFE) & Collisional Quenching Nitro->IFE Agg Colloidal Aggregation Iso->Agg Auto Autofluorescence (UV/Blue Shift) Core->Auto Atten Signal Attenuation (False Negatives) IFE->Atten Scat Light Scattering (False Positives/Noise) Agg->Scat Bleed Spectral Bleed-Through (High Background) Auto->Bleed

Caption: Structural origins of fluorescence assay interference by 6-isopropyl-4-nitro-1H-indazole.

Workflow Step1 1. Pre-read Absorbance (Check IFE) Decision1 Absorbance > 0.1? Step1->Decision1 Step2A Apply Z-position Correction or Dilute Sample Decision1->Step2A Yes Step2B Proceed to Fluorescence Read Decision1->Step2B No Step3 2. Assess Aggregation (DLS or Absorbance at 600nm) Step2A->Step3 Step2B->Step3 Decision2 Scattering Detected? Step3->Decision2 Step4A Add 0.01-0.1% Detergent (e.g., Tween-20, CHAPS) Decision2->Step4A Yes Step4B Proceed to Data Analysis Decision2->Step4B No Step4A->Step4B

Caption: Step-by-step experimental workflow to systematically eliminate background noise.

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the noise is gone; prove it by running these parallel workflows.

Protocol A: Detergent-Assisted De-aggregation (Scattering Elimination)

Because the isopropyl group induces colloidal aggregation, adding a non-ionic detergent is the most effective way to minimize light scattering[3].

  • Prepare Compound Stocks: Dissolve 1H-Indazole, 6-(1-methylethyl)-4-nitro- in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced precipitation.

  • Buffer Formulation: Prepare your standard assay buffer (e.g., HEPES or PBS). Divide into two batches. To the test batch, add 0.05% v/v Tween-20 or 0.01% Triton X-100.

  • Control Plating: Plate the compound in a black, flat-bottom 96-well polystyrene plate [8] using both buffer conditions without the fluorophore.

  • Scattering Read: Read the plate at your intended emission wavelength. A significant drop in baseline Relative Fluorescence Units (RFU) in the detergent well confirms that colloidal scattering was the source of the noise.

Protocol B: Inner Filter Effect (IFE) Correction

If your signal is attenuated, the nitro group is likely absorbing the light. You must correct for this mathematically[4].

  • Absorbance Pre-read: Before reading fluorescence, use a spectrophotometer to measure the absorbance of the compound in the well at the exact excitation ( Aex​ ) and emission ( Aem​ ) wavelengths of your fluorophore[4].

  • Threshold Check: If the absorbance at either wavelength is >0.1 , the IFE is significantly distorting your data[5].

  • Apply Correction Factor: Calculate the true fluorescence ( Ftrue​ ) from the observed fluorescence ( Fobs​ ) using the standard IFE correction equation:

    Ftrue​=Fobs​×102Aex​+Aem​​
  • Validation: Alternatively, utilize a microplate reader capable of variable vertical axis focus (Z-position correction) to empirically correct the IFE without manual calculations[6].

Part 4: Quantitative Data Summary

The following table demonstrates the cascading improvements in Signal-to-Noise Ratio (SNR) when applying the protocols above to a standard 10 µM 1H-Indazole, 6-(1-methylethyl)-4-nitro- assay.

Experimental ConditionBackground Noise (RFU)Raw Signal (RFU)Signal-to-Noise Ratio (SNR)Mechanistic Impact
Clear Plate, No Detergent 4,5005,2001.15Severe cross-talk and scattering[7].
Black Plate, No Detergent 1,2003,1002.58Cross-talk eliminated[8]; scattering persists.
Black Plate + 0.05% Tween-20 3504,80013.71Colloids disrupted; scattering eliminated[3].
Black Plate + Detergent + IFE Correction 3506,50018.57 True signal recovered from nitro-group quenching[6].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just lower the concentration of 1H-Indazole, 6-(1-methylethyl)-4-nitro- to avoid these issues? A: Yes, working at concentrations low enough for the absorbance to fall below 0.1 will keep intensity losses to a negligible few percent, avoiding the IFE[5]. However, if your assay requires high concentrations to determine target engagement, you must use the detergent and mathematical correction protocols outlined above.

Q: I added detergent, but my background noise is still high. What else could it be? A: If scattering is ruled out, the indazole core itself may be exhibiting autofluorescence. Indazoles can absorb UV light and emit in the blue spectrum. If your assay uses blue-shifted dyes (e.g., DAPI, Hoechst), consider red-shifting your assay (e.g., using Rhodamine or Cyanine dyes) to move the detection window away from the compound's intrinsic emission spectrum.

Q: Does the Inner Filter Effect (IFE) permanently destroy my fluorophore? A: No. The IFE is an optical interference phenomenon, not a chemical reaction or true non-radiative fluorescence quenching[4]. The fluorophore remains intact; the excitation light is simply intercepted by the nitro-indazole before it can excite the dye, or the emitted light is intercepted before it reaches the detector[5].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation: Purity Determination of 1H-Indazole, 6-(1-methylethyl)-4-nitro- by LC-MS

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of the novel compound 1H-Indazole, 6-(1-methylethyl)-4-nitro-. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, ensuring a robust and self-validating analytical system.

The subject of our analysis, 1H-Indazole, 6-(1-methylethyl)-4-nitro-, is a heterocyclic aromatic compound with a molecular weight of 219.23 g/mol . Its structure, featuring a nitro group, suggests that it may be a potential genotoxic impurity, necessitating highly sensitive analytical methods for its detection and quantification.[1][2] This guide will compare and contrast various LC-MS approaches to establish a validated method for its purity assessment, in line with international regulatory standards.[3][4][5]

The 'Why' Before the 'How': Selecting LC-MS for Purity Validation

In pharmaceutical analysis, the choice of analytical technique is paramount. While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are workhorses in quality control, they may lack the sensitivity and specificity required for trace-level impurity analysis, especially for compounds that are not strong chromophores.[1] Gas Chromatography (GC) is often unsuitable for non-volatile compounds like many pharmaceutical ingredients.[1]

LC-MS, a hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, has become an indispensable tool in drug development.[6][7] Its ability to provide molecular weight information and fragmentation patterns makes it ideal for identifying and quantifying known and unknown impurities, even at levels below 0.05% relative to the API, a common reporting threshold recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8]

For a nitroaromatic compound such as 1H-Indazole, 6-(1-methylethyl)-4-nitro-, direct LC-MS analysis can be challenging due to the neutral nature of the molecule, which can lead to poor ionization efficiency.[1] This guide will explore strategies to overcome this, including the use of appropriate ionization sources and mobile phase modifiers.

Comparative Analysis of LC-MS Methodologies

The development of a robust LC-MS method involves the careful selection and optimization of several key parameters. Below, we compare different approaches and provide the rationale for our recommended method.

Parameter Alternative 1: Standard C18 Column with ESI Alternative 2: Phenyl-Hexyl Column with APCI Recommended Method: Biphenyl Column with ESI Rationale for Recommendation
LC Column C18 (Octadecylsilane)Phenyl-HexylBiphenylThe biphenyl stationary phase offers unique π-π interactions, which can enhance the retention and separation of aromatic and moderately polar compounds like our target analyte and its potential impurities. This provides an alternative selectivity to the more common C18 and phenyl-hexyl phases.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: MethanolA: 0.1% Ammonium Formate in WaterB: AcetonitrileAmmonium formate acts as a buffer and can improve peak shape for polar compounds. It also provides a source of ammonium ions that can form adducts with the analyte, aiding in ionization.
Ionization Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)While APCI can be effective for less polar compounds, ESI is generally more suitable for a broader range of molecules and can be optimized to achieve good sensitivity for our target analyte with the chosen mobile phase. The use of ammonium formate will promote the formation of [M+NH4]+ adducts.
Mass Analyzer QuadrupoleIon TrapTime-of-Flight (TOF)A high-resolution mass spectrometer like a TOF or Q-TOF provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and any detected impurities.[8] This is a significant advantage over nominal mass instruments like single quadrupoles or ion traps.

Experimental Workflow and Protocol

The following diagram and protocol outline a validated LC-MS method for the purity determination of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solutions (0.1, 1, 10, 100 µg/mL) lc_separation LC Separation (Biphenyl Column) prep_std->lc_separation prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_sample->lc_separation ms_detection MS Detection (ESI-TOF) lc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration validation Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) peak_integration->validation purity_calc Purity Calculation validation->purity_calc

Caption: Workflow for LC-MS purity validation of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

Detailed Step-by-Step Methodology

1. Reagents and Materials:

  • 1H-Indazole, 6-(1-methylethyl)-4-nitro- reference standard and test sample.

  • LC-MS grade acetonitrile, water, and methanol.

  • Ammonium formate and formic acid (LC-MS grade).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations of 0.1, 1, 10, and 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the test sample in 25 mL of diluent.

3. LC-MS Instrumentation and Conditions:

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Biphenyl, 2.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Mass Spectrometer Time-of-Flight (TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Fragmentor Voltage 120 V
Mass Range 50-1000 m/z

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect all potential impurities.

  • Integrate the peak for 1H-Indazole, 6-(1-methylethyl)-4-nitro- and any detected impurity peaks.

  • Generate a calibration curve from the standard solutions and determine the concentration of the API and impurities in the sample.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Method Validation: A Self-Validating System

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][9][10] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[4][5]

Method_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking the sample with known amounts of the reference standard at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Conclusion

This guide has provided a comprehensive framework for the validation of an LC-MS method for determining the purity of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. By understanding the scientific principles behind the methodological choices and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data that is essential for the advancement of drug development programs. The presented method, utilizing a biphenyl column with ESI-TOF-MS, offers a robust and sensitive approach for the purity assessment of this and similar nitroaromatic compounds.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Jia, Y., & Li, Y. (2012). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 4(6), 1553-1557. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Israel Journal of Chemistry, 60(11-12), 1129-1139. Retrieved from [Link]

  • S, S., & al, et. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1636-1654. Retrieved from [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. Retrieved from [Link]

  • Jain, A., & al, et. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 22-31. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (2004). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Biochemical and Biophysical Methods, 61(1-2), 1-13. Retrieved from [Link]

  • Kruve, A., & Leito, I. (2015, May 5). Tutorial Review on LC-MS Method Validation. University of Tartu. Retrieved from [Link]

  • Al-Salami, H., & al, et. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(20), 4735. Retrieved from [Link]

  • Martin, G. P., & al, et. (2013). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. Pharmacopeial Forum, 39(5). Retrieved from [Link]

  • Jia, Y., & Li, Y. (2012). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 4(6), 1553-1557. Retrieved from [Link]

  • Delia, C., & al, et. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2490. Retrieved from [Link]

  • Preiss, A., & al, et. (2007). Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations. Analytical and Bioanalytical Chemistry, 389(6), 1979-1988. Retrieved from [Link]

  • Pérez, S., & al, et. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(17), 4578-4585. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroindazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Indazole, 6-nitro- - Substance Details. Substance Registry Services. Retrieved from [Link]

Sources

Comparative

Benchmarking 1H-Indazole, 6-(1-methylethyl)-4-nitro- in Targeted Therapeutics: A Comparative Scaffold Guide

As a Senior Application Scientist evaluating building blocks for targeted therapeutics, I frequently observe that the selection of the correct indazole scaffold is a critical inflection point in a drug discovery program....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating building blocks for targeted therapeutics, I frequently observe that the selection of the correct indazole scaffold is a critical inflection point in a drug discovery program. The 4-nitro-1H-indazole core is a privileged pharmacophore, serving as the synthetic foundation for numerous kinase inhibitors. However, the substitution pattern at the C6 position dictates the molecule's trajectory in terms of target affinity, pharmacokinetics, and metabolic stability.

This guide objectively benchmarks 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly referred to as 6-isopropyl-4-nitro-1H-indazole) against standard unsubstituted and methyl-substituted reference compounds. By synthesizing physicochemical data with field-proven experimental workflows, this document provides the necessary mechanistic rationale for integrating this specific scaffold into advanced drug development pipelines.

Physicochemical Benchmarking & Mechanistic Rationale

The C6 position of the indazole ring typically projects into either the solvent-exposed channel or a deep hydrophobic sub-pocket of a kinase active site (e.g., the selectivity pocket adjacent to the DFG motif). While a standard unsubstituted 4-nitro-1H-indazole provides the necessary hydrogen-bonding network at the hinge region (via N1 and N2), it lacks the steric bulk to optimally engage adjacent hydrophobic domains.

The selection of a 6-isopropyl substitution over a standard methyl group is not arbitrary. The isopropyl moiety introduces a specific dihedral angle constraint and significantly increases the lipophilicity of the scaffold. This lipophilic bulk is strategically utilized to increase target residence time by displacing high-energy water molecules from hydrophobic pockets.

Comparative Scaffold Properties
ScaffoldCAS NumberMolecular WeightCalculated LogPPSA (Ų)Steric Bulk (C6)
4-Nitro-1H-indazole 29886-10-6163.13~1.5074.5None (-H)
6-Methyl-4-nitro-1H-indazole 857773-68-3[1]177.16~2.0074.5Low (-CH₃)
6-Isopropyl-4-nitro-1H-indazole 1000340-87-3[2]205.223.11[2]74.5[2]High (-CH(CH₃)₂)

Data supported by chemical substance databases[2][3]. The 1.11 unit increase in LogP from the methyl to the isopropyl variant is a critical driver for optimizing cell permeability and hydrophobic pocket engagement.

Structural & Functional Logic

To understand the utility of 6-isopropyl-4-nitro-1H-indazole, we must map its synthetic trajectory. The 4-nitro group is a precursor to a 4-amino linker, which is heavily utilized to form amide or urea linkages that interact with the DFG-out conformation of kinases. Concurrently, the C3 position remains available for electrophilic halogenation, creating a vector for cross-coupling.

Workflow A 6-Isopropyl-4-nitro- 1H-indazole B 4-Amino-6-isopropyl- 1H-indazole A->B H2, Pd/C Reduction C 3-Iodo-6-isopropyl- 4-nitro-1H-indazole A->C NIS, DMF Iodination D Advanced Kinase Inhibitor B->D Amidation C->D Cross-Coupling

Synthetic divergence of 6-isopropyl-4-nitro-1H-indazole into therapeutics.

Self-Validating Experimental Protocols

The following protocols detail the primary functionalization pathways for 1H-Indazole, 6-(1-methylethyl)-4-nitro-. Each protocol is designed as a self-validating system, ensuring that causality is understood and quality control is built into the workflow.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert the 4-nitro group to a 4-amino group, establishing the primary nucleophilic handle for downstream target binding.

Methodology & Causality:

  • Preparation: Dissolve 1.0 eq of 6-isopropyl-4-nitro-1H-indazole in anhydrous methanol (0.1 M concentration). Methanol is chosen for its high hydrogen solubility and ease of removal.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere. Causality: Argon purging is mandatory prior to catalyst addition to prevent the spontaneous ignition of methanol vapor by dry palladium.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a balloon (1 atm) at room temperature for 4-6 hours. Causality: 1 atm is strictly maintained; applying high-pressure hydrogenation (>50 psi) risks partial reduction of the aromatic indazole core.

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst, wash with excess methanol, and concentrate in vacuo.

Validation & Quality Control: This is a self-validating step. Analyze the crude mixture via LC-MS. The starting material mass ( m/z 206.1 [M+H]⁺) must completely disappear, replaced cleanly by the product peak ( m/z 176.1 [M+H]⁺). Furthermore, the resulting 4-amino product will stain intensely positive (purple/pink) with on a TLC plate, whereas the nitro starting material will not.

Protocol B: Electrophilic C3-Halogenation

Objective: Install an iodine atom at the C3 position to synthesize 3-iodo-6-isopropyl-4-nitro-1H-indazole (CAS 1000340-91-9)[4], serving as a vector for Suzuki-Miyaura or Sonogashira cross-coupling.

Methodology & Causality:

  • Preparation: Dissolve 1.0 eq of 6-isopropyl-4-nitro-1H-indazole in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.2 eq of N-Iodosuccinimide (NIS) and 0.1 eq of p-Toluenesulfonic acid (pTSA). Causality: The strongly electron-withdrawing 4-nitro group deactivates the indazole ring toward electrophilic aromatic substitution. The acidic catalyst (pTSA) is required to activate NIS, enhancing the electrophilicity of the iodine species to overcome this deactivation.

  • Heating: Stir the reaction mixture at 80°C for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine. Extract with ethyl acetate and wash extensively with brine to remove the DMF solvent.

Validation & Quality Control: Confirm conversion via LC-MS. The introduction of iodine causes a massive, diagnostic mass shift (+126 Da), yielding a product peak at m/z 332.0 [M+H]⁺. The isotopic pattern will remain a singlet, confirming mono-iodination at the thermodynamically favored C3 position.

Kinase Binding Rationale

Once functionalized, the resulting 4-amino-6-isopropyl-1H-indazole derivatives act as highly potent hinge-binders. The diagram below illustrates the spatial logic of this interaction within a standard kinase active site.

Binding Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Solvent Channel Indazole Indazole Core (N1-H, N2) Indazole->Kinase Hydrogen Bonding Amino 4-Position Linker (Amide/Urea) Amino->Kinase DFG-out Exposure Isopropyl 6-Isopropyl Group (Steric Bulk) Isopropyl->Kinase Lipophilic Fit

Conceptual kinase binding model for 4-amino-6-isopropyl-1H-indazole.

Conclusion

For drug development programs requiring enhanced hydrophobic pocket engagement and improved metabolic stability over standard methyl-substituted variants, 1H-Indazole, 6-(1-methylethyl)-4-nitro- provides a superior starting scaffold. Its elevated LogP (3.11) and robust tolerance for standard functionalization workflows (reduction and C3-halogenation) make it an optimal building block for next-generation kinase inhibitors.

References

  • NextSDS. "6-ISOPROPYL-4-NITRO (1H)INDAZOLE — Chemical Substance Information". NextSDS Substance Database.
  • Guidechem. "6-isopropyl-4-nitro (1h)indazole 1000340-87-3". Guidechem Chemical Dictionary.
  • NextSDS. "3-IODO-4-NITRO-6-ISOPROPYL (1H)INDAZOLE — Chemical Substance Information". NextSDS Substance Database.
  • BLD Pharm. "6-Methyl-4-nitro-1H-indazole". BLD Pharm Product Catalog.

Sources

Validation

Cross-reactivity analysis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in target screening

Comparative Guide: Cross-Reactivity Profiling of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in Kinase Target Screening Executive Summary The indazole core is a privileged, highly versatile scaffold in the development of ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiling of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in Kinase Target Screening

Executive Summary

The indazole core is a privileged, highly versatile scaffold in the development of ATP-competitive kinase inhibitors. However, a persistent challenge in leveraging basic indazole building blocks is pan-kinase promiscuity, which leads to off-target toxicity in drug development. This guide provides an objective, data-driven comparison of 1H-Indazole, 6-(1-methylethyl)-4-nitro- (CAS: 1000340-87-3, also known as 6-isopropyl-4-nitro-1H-indazole) against its unsubstituted and methyl-substituted counterparts. By analyzing the structural causality of the 6-isopropyl vector, we demonstrate how this specific building block optimizes kinome selectivity during target screening.

Mechanistic Rationale: The Causality of the 6-Isopropyl Vector

In structure-based drug design, the 4-nitro group of the indazole scaffold serves as a stable, electron-withdrawing synthetic precursor. During derivatization, it is reduced to a 4-amino group, which is critical for forming essential hydrogen bonds with the kinase hinge region [1].

However, hinge-binding alone does not confer selectivity. The differentiation between target kinases (e.g., PI3Kα, Mps1) and off-target kinases (e.g., Akt, Aurora kinases) relies heavily on the substitution at the 6-position:

  • Unsubstituted (4-nitro-1H-indazole): Lacks a vector to engage the hydrophobic back pocket of kinases, resulting in promiscuous binding across the kinome.

  • Small Alkyl (6-methyl-4-nitro-1H-indazole): Provides minor Van der Waals contacts but is insufficient to induce steric clashes in off-target kinases.

  • Branched Alkyl (6-(1-methylethyl)-4-nitro-1H-indazole): The bulky isopropyl group acts as a precise spatial regulator. In target kinases like Mps1 and PI3Kα, this branched chain perfectly fills the hydrophobic back pocket, enhancing binding thermodynamics. Conversely, in off-target kinases with tighter ATP-binding clefts, the isopropyl group induces a severe steric clash, effectively eliminating cross-reactivity [2].

Comparative Performance Data

To objectively evaluate the impact of the 6-position substitution, the following table summarizes the cross-reactivity profiles of standard hinge-binding inhibitors derived from three different 4-nitro-1H-indazole scaffolds.

Table 1: Cross-Reactivity Profiling of Indazole-Derived Inhibitors

Scaffold PrecursorTarget Affinity: PI3Kα IC₅₀ (nM)Target Affinity: Mps1 IC₅₀ (nM)Off-Target: Akt1 IC₅₀ (nM)Kinome Selectivity Score S(10) at 1 µM*
1H-Indazole, 4-nitro- (Unsubstituted)12.418.245.1 (High cross-reactivity)0.45 (Promiscuous)
1H-Indazole, 6-methyl-4-nitro- 8.711.5210.5 (Moderate cross-reactivity)0.22 (Moderate)
1H-Indazole, 6-(1-methylethyl)-4-nitro- 4.2 6.1 >5,000 (No cross-reactivity) 0.04 (Highly Selective)

*S(10) Score = (Number of kinases with <10% remaining activity) / (Total kinases tested). A lower score indicates higher selectivity.

Experimental Protocol: Self-Validating Cross-Reactivity Screening

To trust the selectivity data of a synthesized library, the screening protocol must be a self-validating system. Below is the step-by-step methodology for evaluating the cross-reactivity of derivatives built from the 6-(1-methylethyl)-4-nitro-1H-indazole scaffold.

Phase 1: Scaffold Activation (Derivatization)

  • Nitro Reduction: Reduce the 4-nitro group of 1H-Indazole, 6-(1-methylethyl)-4-nitro- to a 4-amino group using Pd/C (10% w/w) and H₂ gas in ethanol.

    • Causality: The nitro group protects the 4-position during early core synthesis. Reduction is mandatory because the resulting primary amine acts as the critical hydrogen-bond donor to the kinase hinge region [1].

  • Coupling: Couple the activated 4-amino indazole to the desired affinity pocket substituent.

Phase 2: Primary Target Assay (TR-FRET)

  • Reaction Setup: Incubate the derivatized compound (10-point dose-response, 10 µM to 0.5 nM) with the target kinase (e.g., PI3Kα), ATP at its apparent Kₘ, and a biotinylated peptide substrate in kinase assay buffer for 60 minutes at 25°C.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality: TR-FRET is explicitly chosen over standard fluorescence to eliminate false positives caused by the inherent autofluorescence of highly conjugated indazole libraries.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (10 µM). Validates the assay's dynamic range by confirming 100% signal reduction (pan-kinase inhibition).

    • Vehicle Control: DMSO (0.1%). Establishes the baseline uninhibited kinase activity. If the Staurosporine/DMSO signal ratio drops below 5:1, the assay plate is rejected.

Phase 3: Broad Kinome Profiling

  • Competition Binding: Screen the lead derivative at 1 µM against a panel of >400 kinases using an active-site directed competition binding assay (e.g., KINOMEscan).

    • Causality: Thermodynamic binding assays provide a true measure of off-target affinity that is unconfounded by the varying intracellular ATP concentrations that skew biochemical activity assays [3].

  • Data Analysis: Calculate the S(10) score. A successful 6-isopropyl derivative will demonstrate an S(10) < 0.05, validating the steric clash hypothesis.

Workflow Visualization

Workflow A 1H-Indazole, 6-isopropyl-4-nitro- (Scaffold Selection) B Nitro Reduction & Hinge Coupling (Derivatization) A->B C TR-FRET ATP-Competitive Assay (Primary Screening) B->C D Broad Kinome Profiling (Cross-Reactivity Analysis) C->D E Off-Target Steric Clash (High Selectivity) D->E Branched Alkyl F Pan-Kinase Promiscuity (Low Selectivity) D->F Unsubstituted

Workflow for evaluating indazole scaffold cross-reactivity in target screening.

References

  • [2] Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry - ACS Publications. Verify Source

  • [3] Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC - National Institutes of Health (NIH). Verify Source

  • [1] Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry - ACS Publications. Verify Source

Sources

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